Prop-1-en-2-yl pyridine-2-carboxylate
Description
Prop-1-en-2-yl pyridine-2-carboxylate is an ester derivative of pyridine-2-carboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a prop-1-en-2-yl (allyl) group. Pyridine-2-carboxylates are often studied for their coordination chemistry and pharmacological properties, while allyl esters are known for their reactivity in organic synthesis .
Properties
CAS No. |
116045-92-2 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.176 |
IUPAC Name |
prop-1-en-2-yl pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9NO2/c1-7(2)12-9(11)8-5-3-4-6-10-8/h3-6H,1H2,2H3 |
InChI Key |
IJRXZLCBKMBAGZ-UHFFFAOYSA-N |
SMILES |
CC(=C)OC(=O)C1=CC=CC=N1 |
Synonyms |
2-Pyridinecarboxylicacid,1-methylethenylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s key structural features include:
- Pyridine-2-carboxylate backbone : Aromatic nitrogen-containing heterocycle with a carboxylate ester at the 2-position.
Table 1: Comparison of Prop-1-en-2-yl Pyridine-2-Carboxylate with Analogous Esters
*Inferred formula based on pyridine-2-carboxylic acid (C6H5NO2) + prop-1-en-2-yl (C3H5O).
Reactivity and Stability
- Allyl group reactivity: The unsaturated allyl ester may undergo electrophilic additions or cycloadditions, similar to carvone derivatives (e.g., 2-methyl-5-(prop-1-en-2-yl)-cyclohexanone) .
- Pyridine ring stability : The aromatic nitrogen likely enhances thermal stability compared to aliphatic esters like propan-2-yl piperidine-1-carboxylate .
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